molecular formula C12H8F2O2 B11883738 1-(Difluoromethyl)naphthalene-5-carboxylic acid

1-(Difluoromethyl)naphthalene-5-carboxylic acid

Cat. No.: B11883738
M. Wt: 222.19 g/mol
InChI Key: URUYYPONDYVJRB-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)naphthalene-5-carboxylic acid is an organic compound characterized by the presence of a difluoromethyl group attached to a naphthalene ring, specifically at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)naphthalene-5-carboxylic acid typically involves the introduction of the difluoromethyl group into the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluorocarbene reagents. This reaction often requires the presence of a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and phase-transfer catalysts can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)naphthalene-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include difluoromethylated naphthoquinones, alcohols, aldehydes, and various substituted naphthalene derivatives .

Scientific Research Applications

1-(Difluoromethyl)naphthalene-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

  • 3-(Difluoromethyl)naphthalene-1-carboxylic acid
  • 1-(Difluoromethyl)naphthalene-2-carboxylic acid

Comparison: 1-(Difluoromethyl)naphthalene-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and interaction profiles with biological targets .

Properties

Molecular Formula

C12H8F2O2

Molecular Weight

222.19 g/mol

IUPAC Name

5-(difluoromethyl)naphthalene-1-carboxylic acid

InChI

InChI=1S/C12H8F2O2/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12(15)16/h1-6,11H,(H,15,16)

InChI Key

URUYYPONDYVJRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2C(=O)O)C(=C1)C(F)F

Origin of Product

United States

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